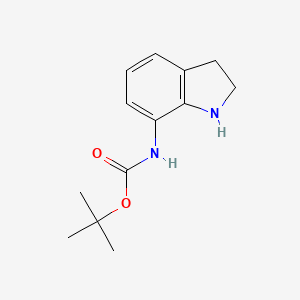

(2,3-Dihydro-1H-indol-7-yl)-carbamic acid tert-butyl ester

Overview

Description

“(2,3-Dihydro-1H-indol-7-yl)-carbamic acid tert-butyl ester” is a tert-butyl carbamate derivative featuring a partially saturated indole scaffold. This compound is widely utilized as a synthetic intermediate in organic chemistry and pharmaceutical research, particularly for amine protection in peptide synthesis or as a precursor for bioactive molecules. The tert-butyl carbamate (Boc) group serves as a robust protecting group, offering stability under acidic and basic conditions while enabling selective deprotection. Commercial availability (e.g., 50 mg for €418) underscores its utility in high-value research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydro-1H-indol-7-yl)-carbamic acid tert-butyl ester typically involves the reduction of indole derivatives. One common method includes the reduction of polyfunctional 2-oxindoles using various boron hydrides . The reaction conditions often involve the use of methanesulfonic acid under reflux in methanol, yielding the desired indole derivative in good yield .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydro-1H-indol-7-yl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

Reduction: Reduction of functional groups in the indole ring using boron hydrides.

Substitution: Electrophilic substitution reactions due to the aromatic nature of the indole ring.

Common Reagents and Conditions

Common reagents used in these reactions include boron hydrides for reduction and methanesulfonic acid for facilitating the reactions under reflux conditions .

Major Products

The major products formed from these reactions are typically indole derivatives with modified functional groups, which can be further utilized in various synthetic applications .

Scientific Research Applications

(2,3-Dihydro-1H-indol-7-yl)-carbamic acid tert-butyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,3-Dihydro-1H-indol-7-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. For instance, its binding to melatonin receptors suggests it may influence circadian rhythms and exhibit neuroprotective effects . The exact pathways and molecular targets are still under investigation, but its structure allows for significant biological activity .

Comparison with Similar Compounds

The following analysis compares “(2,3-Dihydro-1H-indol-7-yl)-carbamic acid tert-butyl ester” with structurally analogous tert-butyl carbamate derivatives, focusing on molecular architecture, functional groups, and available commercial or spectroscopic data.

Structural and Functional Group Analysis

Key Observations:

In contrast, the tetrahydrofuran (THF) core in the pyran-based analogue introduces ether oxygen, which may improve hydrogen-bonding capacity.

Commercial Value : The pyran-based analogue is priced higher (€701 vs. €418 for 50 mg), suggesting greater synthetic complexity or niche demand.

Spectroscopic and Reactivity Insights

- Compound 8 : NMR data (¹H: δ 7.26–6.76 ppm for aromatic protons; ¹³C: δ 172.5 ppm for carbonyl) highlight electronic effects from its carboxylate and carboxamide groups. The target compound’s lack of electron-withdrawing groups may result in distinct chemical shifts, though specific data are unavailable in the provided evidence.

- Reactivity : The dihydroindole’s reduced aromaticity likely diminishes electrophilic substitution rates compared to indole derivatives. Conversely, the Boc group’s labile nature allows for acid-mediated deprotection, a shared feature across all tert-butyl carbamates.

Biological Activity

(2,3-Dihydro-1H-indol-7-yl)-carbamic acid tert-butyl ester is a chemical compound with the molecular formula C13H16N2O2 and a molecular weight of approximately 232.28 g/mol. This compound features an indole structure, which is significant in medicinal chemistry due to its diverse biological activities. The presence of the tert-butyl ester functional group enhances its chemical properties and potential biological activities, making it a subject of interest in drug design and medicinal chemistry.

The compound is characterized by its indole nucleus, which is known for various bioactive properties including antiviral, anti-inflammatory, anticancer, and antimicrobial effects. Its unique combination of structural features may confer distinct biological activities that warrant further investigation.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains. For instance, studies have highlighted its effectiveness against Gram-positive organisms such as Staphylococcus aureus .

- Anticancer Properties : Preliminary investigations suggest that this compound may possess antiproliferative effects on cancer cell lines. In vitro studies have demonstrated that it can inhibit the growth of certain tumor cells, indicating its potential as an anticancer agent .

- Enzyme Inhibition : Interaction studies have focused on the compound's binding affinity with biological targets such as enzymes and receptors. Techniques like molecular docking have been employed to evaluate its inhibitory effects on specific enzymes involved in disease pathways.

Research Findings

Several studies have explored the biological activity of this compound:

- Antitubercular Activity : A related indole compound was reported to inhibit the growth of Mycobacterium tuberculosis at concentrations as low as 10 μg/mL over an extended period . This suggests that similar derivatives may also exhibit significant antitubercular properties.

- Cytotoxicity Studies : In cytotoxicity assays against various cancer cell lines, certain derivatives showed IC50 values in the micromolar range (less than 10 μM), indicating considerable potency in inhibiting cell proliferation .

- Molecular Docking Studies : Computational methods have been employed to predict the pharmacological effects based on structural characteristics. These studies help elucidate the mechanism of action and optimize therapeutic efficacy.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with other similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Hydroxyindole | Hydroxyl group at position 5 | Known for serotonin synthesis |

| Indomethacin | Indole ring with acetic acid moiety | Anti-inflammatory properties |

| Tryptophan | Amino acid with an indole side chain | Essential amino acid involved in neurotransmitter synthesis |

| Carbidopa | Dihydroindole derivative | Inhibits dopa decarboxylase |

The distinct structural features of this compound may confer unique biological activities not found in these analogs, highlighting its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. How can the synthesis of (2,3-Dihydro-1H-indol-7-yl)-carbamic acid tert-butyl ester be optimized for higher yield and purity?

Methodological Answer :

- Reaction Conditions : Optimize temperature (e.g., 0–25°C), solvent selection (dichloromethane or THF), and stoichiometry of reagents like Boc-anhydride or coupling agents. Use inert atmospheres (N₂/Ar) to minimize side reactions .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product. Monitor purity via HPLC or TLC with UV visualization .

- Yield Improvement : Pre-activate the indole nitrogen with mild bases (e.g., NaHCO₃) before introducing the tert-butoxycarbonyl (Boc) group .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and indole ring protons (δ 6.5–7.5 ppm). Assign stereochemistry via NOESY if applicable .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₂₀N₂O₂: calc. 276.15) .

- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals in DMSO/ether mixtures and analyze .

Q. How should researchers handle stability and storage of this compound under laboratory conditions?

Methodological Answer :

- Storage : Store at –20°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis of the Boc group. Avoid exposure to humidity .

- Stability Testing : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC. Use buffered solutions (pH 4–8) to assess pH-dependent decomposition .

Advanced Research Questions

Q. What reaction mechanisms govern the tert-butoxycarbonylation of the indole moiety, and how can intermediates be trapped?

Methodological Answer :

- Mechanistic Probes : Use deuterated solvents (e.g., D₂O) to track proton transfer steps. Employ trapping agents like TEMPO to detect radical intermediates .

- Computational Studies : Apply DFT calculations (e.g., Gaussian 16) to model transition states and activation energies for Boc-group transfer .

- Kinetic Isotope Effects : Compare reaction rates with ¹⁵N-labeled indole derivatives to identify rate-limiting steps .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets like serotonin receptors. Validate with MD simulations (NAMD/GROMACS) to assess stability .

- Pharmacophore Mapping : Identify critical H-bond donors/acceptors (e.g., indole NH, carbamate carbonyl) using Discovery Studio .

- QSAR Analysis : Corrogate substituent effects (e.g., electron-withdrawing groups on the indole ring) with bioactivity data from analogs .

Q. How can researchers resolve contradictions in degradation studies caused by organic compound instability during long-term experiments?

Methodological Answer :

- Sample Stabilization : Implement continuous cooling (4°C) during prolonged assays to slow degradation. Use stabilizers like EDTA to chelate metal ions that catalyze hydrolysis .

- Real-Time Monitoring : Employ inline UV-Vis spectroscopy or LC-MS to track degradation products without interrupting experiments .

- Control Experiments : Compare fresh vs. aged samples under identical conditions to isolate degradation pathways (e.g., oxidation vs. hydrolysis) .

Properties

IUPAC Name |

tert-butyl N-(2,3-dihydro-1H-indol-7-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-10-6-4-5-9-7-8-14-11(9)10/h4-6,14H,7-8H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVLRQBLEXCOLQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC2=C1NCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00700598 | |

| Record name | tert-Butyl 2,3-dihydro-1H-indol-7-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00700598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885270-12-2 | |

| Record name | tert-Butyl 2,3-dihydro-1H-indol-7-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00700598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.